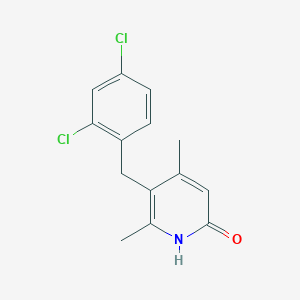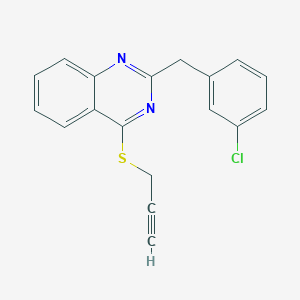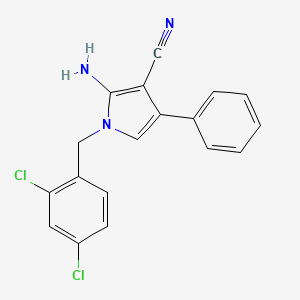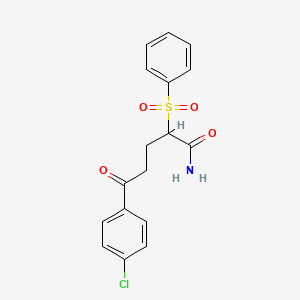
5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the chlorination of 2,4-dimethylpyridine followed by reaction with 2,4-dichlorobenzyl chloride. The detailed synthetic pathway and conditions are documented in relevant literature .
Chemical Reactions Analysis
This compound exhibits mild antiseptic properties. It is commonly found in throat lozenges and oral antiseptic formulations. The mechanism of action involves its ability to kill bacteria and viruses associated with mouth and throat infections . It is often used in combination with other active ingredients, such as amylmetacresol, for symptomatic relief of acute sore throat and postoperative sore throat .
Scientific Research Applications
Antioxidant Properties
A study by Wijtmans et al. (2004) explored the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to 5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol. The research found that these pyridinols exhibit significant antioxidant properties, making them potent chain-breaking antioxidants in organic solutions. This discovery is crucial for understanding the role of these compounds in preventing oxidative stress-related damage (Wijtmans et al., 2004).
Antitubercular Activity
Kantevari et al. (2011) conducted a study on the synthesis of novel aryl and heteroaryl tethered pyridines, including derivatives of 5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol, for their antitubercular evaluation. They found that certain derivatives exhibit promising antitubercular agents against Mycobacterium tuberculosis. This highlights the potential use of these compounds in developing new treatments for tuberculosis (Kantevari et al., 2011).
Synthesis and Structural Analysis
Ryzhkova et al. (2023) researched the synthesis and structural characterization of 5H-Chromeno[2,3-b]pyridines, which are structurally related to 5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Ryzhkova et al., 2023).
Catalytic Applications
Nyamato et al. (2014) explored the use of unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts in ethylene oligomerization reactions. This research underscores the potential of pyridine derivatives in catalytic applications, which could extend to compounds like 5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol (Nyamato et al., 2014).
Photophysical Properties
Destefano & Geiger (2017) investigated the photophysical properties of transition metal complexes of pyridine derivatives. Their research highlights the luminescent properties of these compounds, which could be relevant for the development of new materials and sensors (Destefano & Geiger, 2017).
Mechanism of Action
The virucidal effect of 5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol has been demonstrated in vitro against several viruses associated with the common cold. Clinical trials have shown that lozenges containing this compound provide relief from throat soreness, pain, and difficulty in swallowing within minutes of administration .
Future Directions
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-5-14(18)17-9(2)12(8)6-10-3-4-11(15)7-13(10)16/h3-5,7H,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIDZVFAHLFUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1CC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321437 | |
| Record name | 5-[(2,4-dichlorophenyl)methyl]-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol | |
CAS RN |
400078-57-1 | |
| Record name | 5-[(2,4-dichlorophenyl)methyl]-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 7-methoxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfone](/img/structure/B3036688.png)
![2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3036689.png)
![(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B3036690.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3036692.png)
![1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3036694.png)
![3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one](/img/structure/B3036696.png)

![3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3036700.png)



![2-[4-(2,5-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036705.png)
![1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol](/img/structure/B3036708.png)
![1-(3-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B3036709.png)